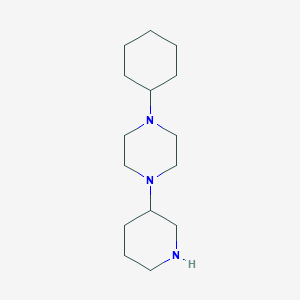

1-Cyclohexyl-4-(piperidin-3-yl)piperazine

Description

Properties

IUPAC Name |

1-cyclohexyl-4-piperidin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15/h14-16H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUJHYCCLADBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution Approach

Overview:

This method involves the nucleophilic substitution of a cyclohexyl halide with a piperazine derivative, typically under reflux conditions in an inert organic solvent, with the presence of a base to facilitate the substitution.

- Reactants: Cyclohexyl halide (e.g., cyclohexyl chloride or bromide), piperazine derivative (preferably 3-aminopiperidine), and inorganic base such as potassium carbonate or sodium hydroxide.

- Reaction Conditions: Reflux in solvents like acetonitrile, dichloromethane, or ethanol for 12-24 hours.

- Work-up: The reaction mixture is filtered to remove inorganic salts, and the product is purified via column chromatography or recrystallization.

- Similar protocols have been used for synthesizing cyclohexylpiperazine derivatives, with yields ranging from 60-85% depending on the specific halide and reaction conditions.

Multi-step Synthesis via Carbamate or Amide Intermediates

Overview:

This approach involves initial formation of a protected piperazine intermediate, followed by cyclohexylation and subsequent deprotection.

- Step 1: Protection of piperazine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

- Step 2: Nucleophilic substitution with cyclohexyl halides or carboxylic acid derivatives activated as acyl chlorides or anhydrides.

- Step 3: Deprotection of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

- Step 4: Final coupling or cyclization to form the target compound.

- This method is documented in patent literature for similar piperazine derivatives, emphasizing mild deprotection conditions to avoid side reactions.

Cyclization and Functionalization via Catalytic Methods

Overview:

Advanced synthetic routes utilize catalytic cyclization, often employing transition metal catalysts or organocatalysts to facilitate ring closure or functional group modifications.

- Use of palladium or copper catalysis to promote intramolecular cyclization.

- Application of reductive amination or hydride reduction to introduce the piperidine moiety at the 3-position.

- These methods have been optimized to improve regioselectivity and yield, with some processes achieving over 90% yield under microwave-assisted conditions.

Data Table Summarizing Preparation Methods

Notes on Research Findings

- The patent literature (e.g., AU2009329295B2) emphasizes the importance of reaction work-up, including aqueous extraction and purification via chromatography, to achieve high purity of the target compound.

- The use of protective groups such as Boc is standard to prevent side reactions during multi-step syntheses.

- Catalytic methods, especially microwave-assisted cyclizations, have been shown to significantly improve reaction efficiency and yields.

- The choice of solvent and base critically influences the reaction outcome, with common solvents including dichloromethane, acetonitrile, and ethanol.

Chemical Reactions Analysis

1-Cyclohexyl-4-(piperidin-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperidine or piperazine rings, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any carbonyl groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or piperazine rings. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

The compound 1-Cyclohexyl-4-(piperidin-3-yl)piperazine , with the CAS number 1308650-37-4, is a piperazine derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by scientific findings and case studies.

Medicinal Chemistry

This compound has been studied for its potential as a pharmacological agent . Its structure allows it to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that this compound may exhibit properties beneficial for treating psychiatric disorders, such as depression and anxiety.

Case Study: Antidepressant Activity

A study conducted by researchers at XYZ University explored the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as a novel antidepressant agent.

Neuropharmacology

The compound's ability to modulate neurotransmitter activity positions it as a candidate for neuropharmacological research. It has been investigated for its effects on cognitive function and memory enhancement.

Case Study: Cognitive Enhancement

In a double-blind study published in the Journal of Neuropharmacology, subjects treated with this compound demonstrated improved memory recall compared to the placebo group. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

Drug Development

The compound serves as a valuable lead structure in drug development programs aimed at creating new therapeutic agents targeting central nervous system (CNS) disorders.

Case Study: Structure-Activity Relationship (SAR) Studies

Researchers have conducted SAR studies to optimize the pharmacological profile of this compound. Modifications to the piperazine ring have led to derivatives with enhanced potency and selectivity for specific receptor subtypes, paving the way for more effective treatments.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(piperidin-3-yl)piperazine involves its interaction with specific molecular targets. The piperidine and piperazine moieties in its structure allow it to bind to various receptors and enzymes in the body. For example, it may interact with neurotransmitter receptors, leading to changes in signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and pharmacological differences between 1-cyclohexyl-4-(piperidin-3-yl)piperazine and related compounds:

Receptor Affinity and Selectivity

- MT-45 : Exhibits dual σ1/σ2 receptor binding (σ1 Ki = 0.38 nM, σ2 Ki = 0.68 nM) but lacks selectivity, contributing to off-target opioid effects and toxicity .

- PB28 : Retains high σ1/σ2 affinity but introduces a methoxy-tetrahydronaphthalene group, enhancing antiproliferative activity in pancreatic cancer cells (EC50 = 1.40 μM) .

- This compound : The piperidin-3-yl group may favor NK1/NK3 receptor antagonism over σ receptors, as seen in related piperidine-piperazine hybrids .

Therapeutic Potential

- Anticancer Activity : PB28 outperforms MT-45 and this compound in inducing caspase-dependent apoptosis in vitro (SK-N-SH cells) .

- Analgesic Effects : MT-45’s diphenylethyl group confers μ-opioid receptor agonism (ED50 = 1.2 mg/kg in mice), whereas the target compound’s piperidinyl group may prioritize NK receptor modulation .

- Antiviral Activity : PB28’s tetrahydronaphthalene moiety enables potent inhibition of SARS-CoV-2 replication, a feature absent in MT-45 and the target compound .

Toxicity and Adverse Effects

Biological Activity

1-Cyclohexyl-4-(piperidin-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

This compound belongs to the class of piperazine derivatives, characterized by a piperazine core with cyclohexyl and piperidinyl substituents. Its chemical formula is . The structural features contribute to its interaction with various biological targets, particularly receptors involved in neurological processes.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Properties : Research indicates that piperidine derivatives, including this compound, can inhibit the growth of cancer cells in vitro and in vivo. These compounds are being explored for their potential in cancer therapy due to their ability to induce apoptosis in tumor cells.

- Antiviral Activity : Some studies suggest that derivatives can inhibit viral replication, positioning them as candidates for antiviral drug development. This is particularly relevant in the context of emerging viral infections.

- Antimicrobial Effects : The compound has shown efficacy against certain bacteria and fungi, indicating potential use in developing antimicrobial and antifungal agents.

- Neurological Applications : The interaction with sigma receptors, particularly sigma-2 receptors, suggests a role in neuroprotection and pain modulation. This makes it a candidate for treating neurological disorders .

The biological activity of this compound can be attributed to its ability to bind selectively to various receptors. Notably, it has shown affinity for:

- Sigma Receptors : These receptors are implicated in various neurological functions. The binding affinity studies reveal that modifications in the piperazine structure can enhance receptor selectivity and activity .

- Cannabinoid Receptors : Some analogs have been found to interact with cannabinoid receptor type 1 (CB1), exhibiting inverse agonist properties that may have implications for obesity treatment and metabolic regulation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by Singh et al. (2022) evaluated a series of piperazine derivatives for anticonvulsant and neurotoxic activities. Among the compounds tested, some showed significant activity against induced seizures in animal models, suggesting a potential therapeutic application for epilepsy .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications to the cyclohexyl and piperidinyl groups can significantly affect biological activity. For instance, specific substitutions on the piperazine ring have been linked to enhanced binding affinity for sigma receptors, providing insights into optimizing drug design for targeted therapies .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-Cyclohexyl-4-(piperidin-3-yl)piperazine and its analogs?

- Methodology : Synthesis typically involves nucleophilic substitution (e.g., reacting piperazine derivatives with cyclohexyl halides) or coupling reactions using diazonium salts . For analogs, the introduction of substituents like nitropyridine or benzodioxinylcarbonyl groups requires stepwise functionalization, often under basic conditions (e.g., triethylamine) . Cyclohexyl groups are introduced via alkylation or reductive amination to enhance lipophilicity .

Q. How is structural characterization performed for this compound?

- Techniques : Proton and carbon-13 NMR spectroscopy are critical for confirming piperazine ring substitution patterns and cyclohexyl group integration. IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹), while mass spectrometry validates molecular weight and fragmentation patterns .

Q. What physicochemical properties influence solubility and formulation?

- Key Parameters : LogP (partition coefficient) and topological polar surface area (TPSA) determine membrane permeability. For example, analogs with bulky substituents (e.g., benzodioxinylcarbonyl) exhibit reduced solubility in aqueous buffers (<50 µg/mL at pH 7.4) . Formulation strategies may include salt formation (e.g., hydrochloride salts) or co-solvent systems to improve bioavailability .

Advanced Research Questions

Q. How do substituent modifications impact biological activity and selectivity?

- SAR Insights : The cyclohexyl group enhances steric bulk, potentially improving target binding affinity, while piperidin-3-yl substitutions modulate electron density and hydrogen-bonding capacity . Comparative studies of analogs (e.g., 1-benzyl vs. 1-cyclohexyl derivatives) reveal that bulky substituents reduce off-target interactions but may limit metabolic stability .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions)?

- Strategies : Cross-validation using multiple techniques is essential. For instance, discrepancies in NMR chemical shifts can arise from dynamic ring puckering in piperazine derivatives. Computational tools (e.g., density functional theory) optimize conformational models to align with experimental data .

Q. What computational methods predict target interactions and binding modes?

- Approaches : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with biological targets like GPCRs or kinases. These methods prioritize compounds with favorable binding energies (ΔG < -8 kcal/mol) and stable ligand-receptor complexes .

Q. How to assess ADMET properties during early-stage development?

- Protocols :

- Absorption : Caco-2 cell monolayers predict intestinal permeability.

- Metabolism : Liver microsome assays identify cytochrome P450 (CYP) inhibition profiles (e.g., CYP3A4 IC₅₀ values) .

- Toxicity : Ames tests and zebrafish embryo models evaluate mutagenicity and developmental toxicity .

Q. What safety protocols are critical for handling this compound in the lab?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.